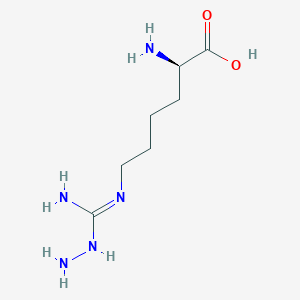
NH2-Homoarg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NH2-Homoarg: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydrazinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NH2-Homoarg typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of intermediate compounds through reactions such as condensation, cyclization, and substitution. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Substitution reactions can occur, where one functional group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amino acids, while reduction could produce simpler amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, NH2-Homoarg is used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules. It may be used in the development of biochemical assays and as a probe for studying cellular processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.
Mecanismo De Acción
The mechanism of action of NH2-Homoarg involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
(2R)-2-amino-6-[[amino(methylidene)amino]hexanoic acid: A structurally similar compound with slight variations in its functional groups.
(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]pentanoic acid: Another similar compound with a different carbon chain length.
Uniqueness: The uniqueness of NH2-Homoarg lies in its specific combination of functional groups and stereochemistry. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
139299-34-6 |
|---|---|
Fórmula molecular |
C7H17N5O2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid |
InChI |
InChI=1S/C7H17N5O2/c8-5(6(13)14)3-1-2-4-11-7(9)12-10/h5H,1-4,8,10H2,(H,13,14)(H3,9,11,12)/t5-/m1/s1 |
Clave InChI |
AEGZIHWQMVJNQE-RXMQYKEDSA-N |
SMILES |
C(CCN=C(N)NN)CC(C(=O)O)N |
SMILES isomérico |
C(CCN=C(N)NN)C[C@H](C(=O)O)N |
SMILES canónico |
C(CCN=C(N)NN)CC(C(=O)O)N |
Sinónimos |
N(G)-amino-L-homoarginine NH2-Homoarg omega-N-aminohomoarginine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















